molecular formula C13H13ClN2O3S B239324 5-chloro-2-methoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide

5-chloro-2-methoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide

Cat. No. B239324
M. Wt: 312.77 g/mol
InChI Key: SXLOXVGSMMFQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide, commonly known as CPBQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

CPBQ exerts its pharmacological effects by inhibiting the activity of an enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and progression. Inhibition of CA IX by CPBQ leads to a decrease in cancer cell proliferation and migration.
Biochemical and Physiological Effects
CPBQ has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of an enzyme called acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE by CPBQ leads to an increase in acetylcholine levels, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPBQ is its potent pharmacological activity and selectivity towards CA IX. This makes it an attractive candidate for the development of anticancer drugs. However, CPBQ has some limitations for lab experiments, such as its poor solubility in water and the requirement for a high concentration of the compound to achieve its pharmacological effects.

Future Directions

There are several future directions for the study of CPBQ. One of the major areas of research is the development of CPBQ-based anticancer drugs. Another area of research is the use of CPBQ as a diagnostic tool for cancer detection. Additionally, the potential use of CPBQ for the treatment of neurodegenerative disorders such as Alzheimer's disease is an area of active research.
Conclusion
CPBQ is a promising chemical compound that has gained significant attention in the field of medicinal chemistry. Its potent pharmacological activity and selectivity towards CA IX make it an attractive candidate for the development of anticancer drugs. CPBQ has also been studied for its potential use as a diagnostic tool for cancer detection and the treatment of neurodegenerative disorders. Further research is needed to fully explore the potential therapeutic applications of CPBQ.

Synthesis Methods

The synthesis method of CPBQ involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 3-pyridinylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The resulting product is then purified by column chromatography to obtain pure CPBQ.

Scientific Research Applications

CPBQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-inflammatory and anticancer activity in preclinical studies. CPBQ has also been studied for its potential use as a diagnostic tool for cancer detection.

properties

Product Name

5-chloro-2-methoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C13H13ClN2O3S/c1-9-6-12(19-2)13(7-11(9)14)20(17,18)16-10-4-3-5-15-8-10/h3-8,16H,1-2H3

InChI Key

SXLOXVGSMMFQBV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)OC

Origin of Product

United States

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